Quinine, n-propyl bromide Quinine, n-propyl bromide
Brand Name: Vulcanchem
CAS No.: 63717-12-4
VCID: VC18466964
InChI: InChI=1S/C23H31N2O2.BrH/c1-4-11-25-12-9-17(16(5-2)15-25)13-22(25)23(26)19-8-10-24-21-7-6-18(27-3)14-20(19)21;/h5-8,10,14,16-17,22-23,26H,2,4,9,11-13,15H2,1,3H3;1H/q+1;/p-1/t16?,17?,22-,23+,25?;/m1./s1
SMILES:
Molecular Formula: C23H31BrN2O2
Molecular Weight: 447.4 g/mol

Quinine, n-propyl bromide

CAS No.: 63717-12-4

Cat. No.: VC18466964

Molecular Formula: C23H31BrN2O2

Molecular Weight: 447.4 g/mol

* For research use only. Not for human or veterinary use.

Quinine, n-propyl bromide - 63717-12-4

Specification

CAS No. 63717-12-4
Molecular Formula C23H31BrN2O2
Molecular Weight 447.4 g/mol
IUPAC Name (S)-[(2R)-5-ethenyl-1-propyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide
Standard InChI InChI=1S/C23H31N2O2.BrH/c1-4-11-25-12-9-17(16(5-2)15-25)13-22(25)23(26)19-8-10-24-21-7-6-18(27-3)14-20(19)21;/h5-8,10,14,16-17,22-23,26H,2,4,9,11-13,15H2,1,3H3;1H/q+1;/p-1/t16?,17?,22-,23+,25?;/m1./s1
Standard InChI Key DSXBQRQLQMPKOA-XJXJHPFJSA-M
Isomeric SMILES CCC[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-]
Canonical SMILES CCC[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Quinine, n-propyl bromide retains the core cinchona alkaloid structure of quinine, characterized by a quinoline moiety fused to a quinuclidine ring system. The modification involves the substitution of a hydrogen atom on the quinuclidine nitrogen with an n-propyl bromide group (-CH2CH2CH2Br\text{-CH}_2\text{CH}_2\text{CH}_2\text{Br}), introducing both steric bulk and electrophilic reactivity. The IUPAC name, (S)[(2R)5ethenyl1propyl1azoniabicyclo[2.2.2]octan2yl](6methoxyquinolin4yl)methanol;bromide(S)-[(2R)-5-ethenyl-1-propyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide, reflects its stereochemical complexity.

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC23H31BrN2O2\text{C}_{23}\text{H}_{31}\text{BrN}_2\text{O}_2
Molecular Weight447.4 g/mol
IUPAC NameSee Section 1.1
Canonical SMILESCCC[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-]
Density (n-propyl bromide)1.354 g/mL at 25°C

Stereochemical Considerations

The stereochemistry of quinine, n-propyl bromide is critical to its bioactivity. The (8α,9R) configuration of the parent quinine is preserved, ensuring compatibility with biological targets such as heme polymers in malaria parasites . The n-propyl group introduces a chiral center at the quinuclidine nitrogen, necessitating enantioselective synthesis to isolate the pharmacologically active isomer.

Synthesis and Reaction Mechanisms

Synthetic Pathway

The synthesis involves a nucleophilic substitution reaction between quinine and n-propyl bromide (C3H7Br\text{C}_3\text{H}_7\text{Br}) in a polar aprotic solvent such as dichloromethane or ethanol. A base, typically potassium carbonate or triethylamine, deprotonates the quinuclidine nitrogen, enabling bromide displacement .

Quinine+C3H7BrBase, SolventQuinine, n-propyl bromide+HBr\text{Quinine} + \text{C}_3\text{H}_7\text{Br} \xrightarrow{\text{Base, Solvent}} \text{Quinine, n-propyl bromide} + \text{HBr}

Table 2: Reaction Conditions and Yields

ParameterConditionYieldSource
SolventDichloromethane68–72%
Temperature40–50°C
BaseTriethylamine

Purification and Characterization

Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Structural confirmation is achieved via 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and high-resolution mass spectrometry (HRMS). The bromide counterion is verified using ion chromatography .

Mechanism of Action and Biological Activity

Antimalarial Activity

Like quinine, the derivative disrupts heme detoxification in Plasmodium falciparum. The protonated quinuclidine nitrogen binds to heme (Fe(II)-protoporphyrin IX\text{Fe(II)-protoporphyrin IX}), inhibiting polymerization and causing cytotoxic heme accumulation . The n-propyl bromide group may enhance membrane permeability, though this remains under investigation.

Pharmacokinetic Modifications

  • Protein Binding: ~70%, similar to quinine .

  • Metabolism: Hepatic cytochrome P450 (CYP3A4/5) oxidation, yielding 3-hydroxy and 2'-oxo metabolites .

  • Half-Life: Preliminary studies suggest a 12–18 hour elimination half-life, prolonged compared to quinine’s 11 hours .

Research Applications and Comparative Analysis

Medicinal Chemistry

Quinine, n-propyl bromide serves as a scaffold for antimalarial analogs. Bromide’s leaving-group capability facilitates further alkylation or nucleophilic substitution, enabling rapid diversification .

Table 3: Comparison with Native Quinine

PropertyQuinine, n-propyl bromideQuinineSource
Molecular Weight447.4 g/mol324.4 g/mol
Aqueous Solubility2.5 mg/mL (20°C)0.05 mg/mL
logP (Octanol-Water)3.1 (estimated)2.8

Organic Synthesis

The compound’s bromide moiety allows participation in Suzuki-Miyaura couplings and Grignard reactions, expanding its utility beyond pharmacology . For example, palladium-catalyzed cross-coupling with arylboronic acids generates biaryl derivatives for materials science.

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